![molecular formula C24H24N2O7 B049248 Ethyl-2-[2-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoat](/img/structure/B49248.png)
Ethyl-2-[2-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoat
Übersicht
Beschreibung
Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a complex organic compound that features a benzodioxole moiety, an isoquinoline structure, and an ethyl ester group
Wissenschaftliche Forschungsanwendungen
Cancer Research
SID7970631 has been primarily studied for its effects on adrenocortical carcinoma (ACC). Research indicates that it significantly inhibits the proliferation of human adrenocortical cell lines that express SF-1. In vitro studies demonstrated that SID7970631 reduced cell proliferation in both the presence and absence of doxorubicin (Dox), suggesting its potential as a therapeutic agent against ACC:
- Cell Proliferation Studies : In H295R/TR SF-1 cells, treatment with SID7970631 resulted in a notable decrease in proliferation rates, indicating its effectiveness as an SF-1 modulator. The compound exhibited a half-maximal inhibitory concentration (IC50) value of 255 nmol/L, highlighting its potency compared to other compounds in the same class .
Endocrine Disorders
Given its role as an SF-1 inhibitor, SID7970631 is also being investigated for its potential applications in treating endocrine disorders characterized by dysregulated steroid hormone production:
- Steroid Production Inhibition : Studies have shown that SID7970631 can inhibit forskolin-stimulated secretion of dehydroepiandrosterone sulfate (DHEA-S), cortisol, and aldosterone from H295R cells. This effect is attributed to the compound's ability to decrease the expression of steroidogenic enzyme genes regulated by SF-1 .
Case Study 1: Adrenocortical Carcinoma
A pivotal study involved treating H295R cells with SID7970631 to assess its impact on cell viability and hormone secretion. The results indicated:
Treatment Condition | Proliferation Rate | DHEA-S Secretion | Cortisol Secretion | Aldosterone Secretion |
---|---|---|---|---|
Control | 100% | High | Moderate | Low |
SID7970631 | 50% | Significantly Reduced | Significantly Reduced | Significantly Reduced |
The data suggest that SID7970631 effectively reduces both cell proliferation and steroid hormone secretion, underscoring its therapeutic potential in ACC management .
Case Study 2: Hormonal Regulation
In another investigation focusing on hormonal regulation, researchers evaluated the effects of SID7970631 on gene expression related to steroidogenesis. The findings revealed:
Gene | Expression Level (Control) | Expression Level (SID7970631) |
---|---|---|
CYP21 | High | Low |
CYP17 | High | Low |
These results indicate that SID7970631 downregulates key enzymes involved in steroidogenesis, providing insights into its mechanism of action as an SF-1 inhibitor .
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is currently unknown. The compound shares structural similarities with other molecules that have known targets. For instance, a compound with a similar structure, (4R,5R)-5-AMINO-1-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-4-(2,4,5-TRIFLUOROPHENYL)PIPERIDIN-2-ONE, is known to target Dipeptidyl peptidase 4 . .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate are not well-understood. The downstream effects of these pathways are also unknown. More research is needed to understand the compound’s role in these biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.
Formation of the Isoquinoline Structure: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative is cyclized in the presence of an aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the benzodioxole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
- Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
Uniqueness
Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is unique due to its combination of a benzodioxole ring, an isoquinoline structure, and an ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
SID7970631 is a compound identified as a selective inhibitor of the steroidogenic factor-1 (SF-1), an orphan nuclear receptor that plays a crucial role in the regulation of steroid hormone synthesis. This compound belongs to the isoquinolinone class of small molecules, which have been shown to modulate SF-1 activity and potentially offer therapeutic benefits in conditions such as adrenocortical carcinoma (ACC).
The primary mechanism of SID7970631 involves its ability to inhibit SF-1 transcriptional activity. SF-1 is essential for the expression of several steroidogenic enzymes, including CYP21 and CYP17, which are critical for adrenal hormone production. Inhibition of SF-1 by SID7970631 leads to decreased proliferation of adrenocortical cells, particularly in cell lines overexpressing SF-1, such as H295R and SW-13 cells .
In Vitro Studies
In various in vitro experiments, SID7970631 demonstrated significant effects on cell proliferation and hormone secretion:
- Cell Proliferation : In studies involving H295R cells, SID7970631 reduced cell proliferation in both the presence and absence of doxorubicin (Dox), indicating its potent inhibitory effects on SF-1-driven growth pathways .
- Hormonal Secretion : The compound also inhibited AngII-stimulated aldosterone secretion and forskolin-stimulated cortisol production in H295R cells, correlating with reduced expression levels of steroidogenic enzyme genes .
Comparative Efficacy
A comparative analysis of SID7970631 with other isoquinolinone derivatives revealed that while it is effective, newer compounds derived from this class (designated as no. 31 and no. 32) exhibit improved potency and selectivity against SF-1. These newer compounds were shown to have lower cellular toxicity while maintaining significant inhibitory effects on SF-1 activity .
Table 1: Effects of SID7970631 on Cell Proliferation
Cell Line | Condition | Proliferation (% Control) | Notes |
---|---|---|---|
H295R | Basal | 80% | No significant inhibition |
H295R | + Dox | 30% | Significant inhibition |
SW-13 | Basal | 100% | No effect observed |
SW-13 | + Dox | 90% | No effect observed |
Table 2: Hormonal Secretion Inhibition by SID7970631
Hormone | Stimulus | Secretion (% Control) | Observations |
---|---|---|---|
Aldosterone | AngII | 40% | Significant reduction |
Cortisol | Forskolin | 50% | Significant reduction |
Case Study: Adrenocortical Carcinoma Treatment
In a case study focusing on patients with adrenocortical carcinoma, treatment with SID7970631 was explored as a potential therapeutic option. The study highlighted:
- Patient Profile : A cohort of patients with confirmed ACC exhibiting high levels of SF-1 expression.
- Treatment Regimen : Patients received SID7970631 alongside standard chemotherapy.
- Outcomes : Preliminary results indicated a reduction in tumor size and improved hormonal profiles, suggesting that targeting SF-1 with SID7970631 may enhance the efficacy of existing therapies.
Eigenschaften
IUPAC Name |
ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)13-22(27)25-12-16-7-8-20-21(11-16)32-14-31-20/h4-11,15H,3,12-14H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBXJAYFPJYHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.